molecular formula C7H10N2OS B13168551 3-(Methylamino)-1-(1,2-thiazol-3-yl)propan-1-one

3-(Methylamino)-1-(1,2-thiazol-3-yl)propan-1-one

Cat. No.: B13168551
M. Wt: 170.23 g/mol
InChI Key: AVKVKTYSZHMNKX-UHFFFAOYSA-N
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Description

3-(Methylamino)-1-(1,2-thiazol-3-yl)propan-1-one is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1-(1,2-thiazol-3-yl)propan-1-one typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones with thiourea or other sulfur-containing reagents.

    Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution reactions using methylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the carbonyl group to an alcohol.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted thiazoles.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1-(1,2-thiazol-3-yl)propan-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound, a simple heterocyclic ring containing sulfur and nitrogen.

    2-Aminothiazole: A thiazole derivative with an amino group at the 2-position.

    3-Methylthiazole: A thiazole derivative with a methyl group at the 3-position.

Uniqueness

3-(Methylamino)-1-(1,2-thiazol-3-yl)propan-1-one is unique due to the presence of both a methylamino group and a thiazole ring, which may confer specific chemical and biological properties not found in simpler thiazole derivatives.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

3-(methylamino)-1-(1,2-thiazol-3-yl)propan-1-one

InChI

InChI=1S/C7H10N2OS/c1-8-4-2-7(10)6-3-5-11-9-6/h3,5,8H,2,4H2,1H3

InChI Key

AVKVKTYSZHMNKX-UHFFFAOYSA-N

Canonical SMILES

CNCCC(=O)C1=NSC=C1

Origin of Product

United States

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